molecular formula C24H15N3O4S B13779737 3,7-Bis(4-nitrophenyl)-10H-phenothiazine

3,7-Bis(4-nitrophenyl)-10H-phenothiazine

Cat. No.: B13779737
M. Wt: 441.5 g/mol
InChI Key: QIURHUJVALKNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Bis(4-nitrophenyl)-10H-phenothiazine is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are heterocyclic compounds that have a wide range of applications in various fields, including medicine, agriculture, and materials science. The presence of nitrophenyl groups at the 3 and 7 positions of the phenothiazine ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is often carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(4-nitrophenyl)-10H-phenothiazine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated phenothiazine derivatives.

Scientific Research Applications

3,7-Bis(4-nitrophenyl)-10H-phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the phenothiazine ring can intercalate with DNA or interact with proteins. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(4-nitrophenyl)-10H-phenothiazine is unique due to the specific positioning of the nitrophenyl groups, which influences its chemical reactivity and biological activity. The presence of these groups at the 3 and 7 positions enhances its ability to participate in electron transfer reactions and interact with biological molecules .

Properties

Molecular Formula

C24H15N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

3,7-bis(4-nitrophenyl)-10H-phenothiazine

InChI

InChI=1S/C24H15N3O4S/c28-26(29)19-7-1-15(2-8-19)17-5-11-21-23(13-17)32-24-14-18(6-12-22(24)25-21)16-3-9-20(10-4-16)27(30)31/h1-14,25H

InChI Key

QIURHUJVALKNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.